molecular formula C12H10ClF3N2O B2955929 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide CAS No. 339010-62-7

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide

Cat. No.: B2955929
CAS No.: 339010-62-7
M. Wt: 290.67
InChI Key: PKEFJBLEUYAKIY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-prop-2-ynylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O/c1-3-4-17-11(19)7(2)10-9(13)5-8(6-18-10)12(14,15)16/h1,5-7H,4H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEFJBLEUYAKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide is a synthetic molecule that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C16H14ClF3N2O
  • Molar Mass : 396.71 g/mol
  • Melting Point : 118°C
  • Boiling Point : 319°C (decomposition)
  • Density : 1.53 g/cm³
  • Solubility : Slightly soluble in DMSO and methanol

Research indicates that this compound acts primarily as a modulator of specific ion channels and receptors, particularly within the TRP (Transient Receptor Potential) channel family. The TRPM8 channel, known for its role in thermosensation and pain perception, has been identified as a key target.

Key Findings:

  • TRPM8 Activation : Studies have shown that compounds similar to this compound exhibit agonistic effects on TRPM8 channels, with EC50 values in the micromolar range (e.g., 11 ± 1 μM) .
  • Anticancer Activity : In vitro studies demonstrated that the compound induces apoptosis in prostate and kidney cancer cell lines through increased reactive oxygen species (ROS) production and activation of caspases .
  • Antiviral Properties : Preliminary data suggest potential antiviral activity, particularly against RNA viruses, although further studies are needed to elucidate the specific mechanisms involved .

Case Study 1: TRPM8 Modulation

A study published in MDPI explored various TRPM8 modulators, revealing that structural modifications of compounds similar to our target molecule can significantly enhance their agonistic properties. The most potent agonist from the series showed an EC50 value of 2.91 μM, indicating high specificity for TRPM8 over other thermoTRP channels .

Case Study 2: Anticancer Efficacy

In a separate investigation focusing on the anticancer effects of related compounds, researchers reported significant cytotoxicity against prostate cancer cells with IC50 values around 0.35 μM. The mechanism was attributed to the compound's ability to induce mitochondrial dysfunction and subsequent apoptosis .

Data Tables

Study FocusTargetKey FindingsReference
TRPM8 ActivationIon ChannelsEC50 = 11 ± 1 μM
Anticancer ActivityProstate CancerInduces apoptosis via ROS and caspases
Antiviral PropertiesRNA VirusesPotential inhibition observed

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide
  • CAS No.: 339010-62-7
  • Molecular Formula : C₁₂H₁₀ClF₃N₂O
  • Molecular Weight : 290.67 g/mol
  • Purity : >90% (industrial grade)

Structural Features :

  • A pyridine ring substituted with chlorine (Cl) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively.
  • A propanamide chain linked to the pyridine via the C2 position, with an N-bound propynyl (propargyl) group.

Comparison with Similar Compounds

Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide)

  • Molecular Formula : C₁₆H₁₁ClF₆N₂O
  • Molecular Weight : 396.71 g/mol
  • Key Differences :
    • Contains a benzamide group instead of propanamide.
    • Ethyl linkage between pyridine and benzamide (vs. direct propanamide-propynyl linkage).
    • Applications : Broad-spectrum fungicide targeting Fusarium spp. and nematodes in crops .
  • Advantages : Higher bioactivity due to benzamide’s electron-withdrawing effects and ethyl linker stability .

(2E)-3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide

  • Molecular Formula : C₁₀H₈ClF₃N₂O
  • Molecular Weight : 264.63 g/mol
  • Key Differences :
    • Enamide structure (C=C double bond) instead of saturated propanamide.
    • Methyl substituent on the amide nitrogen (vs. propynyl).
  • Implications : Reduced steric hindrance and molecular weight may improve solubility but limit thermal stability .

1-[3-Chloro-5-(Trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide

  • Molecular Formula : C₁₄H₉ClF₃N₃O
  • Molecular Weight : 327.70 g/mol
  • Key Differences :
    • Pyrrole ring fused to the pyridine core (vs. standalone pyridine).
    • Carboxamide replaces propanamide.
  • Applications : Explored in medicinal chemistry for kinase inhibition due to pyrrole’s planar aromaticity .

2-Chloro-N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide

  • Molecular Formula : C₁₀H₁₁Cl₂F₃N₄O
  • Molecular Weight : 331.12 g/mol
  • Key Differences :
    • Chloroacetyl group and ethylenediamine linker.
    • Dual chloro substituents enhance electrophilicity.
  • Applications : Intermediate in synthesizing herbicides and antimalarials .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
Target Compound (CAS 339010-62-7) C₁₂H₁₀ClF₃N₂O 290.67 Propynyl, propanamide Chemical Intermediate
Fluopyram C₁₆H₁₁ClF₆N₂O 396.71 Benzamide, ethyl linker Fungicide
(2E)-Enamide Derivative C₁₀H₈ClF₃N₂O 264.63 Enamide, methyl group Research Intermediate
Pyrrole-carboxamide Analog C₁₄H₉ClF₃N₃O 327.70 Pyrrole ring, carboxamide Kinase Inhibitor
Chloroacetamide Derivative C₁₀H₁₁Cl₂F₃N₄O 331.12 Chloroacetyl, ethylenediamine Herbicide Intermediate

Research Findings and Trends

  • Bioactivity : Fluopyram’s benzamide group confers superior fungicidal activity compared to the target compound’s propanamide, likely due to enhanced binding to fungal succinate dehydrogenase .
  • Reactivity : The propynyl group in the target compound facilitates click chemistry applications, a feature absent in ethyl- or methyl-substituted analogs .
  • Thermal Stability : Saturated amides (e.g., propanamide) exhibit higher stability than enamides, which are prone to isomerization .

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